molecular formula C12H12N2O3 B2585705 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 1315368-54-7

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No.: B2585705
CAS No.: 1315368-54-7
M. Wt: 232.239
InChI Key: PHIVFTGTDDTQRN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole is a chemical compound known for its unique structure and properties It features a nitrophenyl group attached to an oxazole ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with an isopropyl-substituted amine in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(4-aminophenyl)-5-(propan-2-yl)-1,3-oxazole, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1,3-oxazole: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    2-(4-Aminophenyl)-5-(propan-2-yl)-1,3-oxazole:

    2-(4-Methylphenyl)-5-(propan-2-yl)-1,3-oxazole: Substitution of the nitro group with a methyl group alters its reactivity and biological activity.

Uniqueness

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole is unique due to the presence of both the nitrophenyl and propan-2-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-5-propan-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(2)11-7-13-12(17-11)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVFTGTDDTQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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